molecular formula C10H17NO3 B1270729 (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate CAS No. 191348-04-6

(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate

Cat. No. B1270729
M. Wt: 199.25 g/mol
InChI Key: DWLADVOODHZCFV-QMMMGPOBSA-N
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Description

“(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 .


Molecular Structure Analysis

The InChI code for “(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate” is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate” has a molecular weight of 199.25 g/mol . It has a XLogP3-AA value of 0.7, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass of the compound is 199.12084340 g/mol .

Scientific Research Applications

Synthesis and Intermediates in Drug Development

(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate is employed in the synthesis of a wide range of pharmaceutically active substances. A notable example involves its use as an intermediate for economically synthesizing tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. This synthesis is characterized by its economic viability and mild reaction conditions, making it a valuable process in industrial pharmaceutical production (Han et al., 2018).

Chiral Auxiliary and Dipeptide Synthesis

The compound serves as a chiral auxiliary in chemical reactions. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, is used in the synthesis of enantiomerically pure compounds and dipeptides. This includes applications in the preparation of 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, which are significant in the field of medicinal chemistry (Studer, Hintermann & Seebach, 1995).

Synthesis of Medicinally Significant Candidates

(S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, another derivative, is synthesized from L-Serine and serves as a precursor for various medicinally significant candidates. Its synthesis involves multiple steps including protection, cyclization, and oxidation, demonstrating the versatility of such compounds in complex organic syntheses (Khadse & Chaudhari, 2015).

Antibacterial Applications

Compounds like 1-tert-butyl 7-substituted derivatives of 6-fluoroquinolone-3-carboxylic acids and 6-fluoro-1,8-naphthyridine-3-carboxylic acids, which include the tert-butyl 3-formylpyrrolidine-1-carboxylate moiety, have been prepared and tested for their antibacterial activities. These compounds exhibit significant in vitro and in vivo antibacterial properties and have been considered for clinical evaluation due to their favorable microbiological activity and pharmacokinetic profile (Bouzard et al., 1989).

Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound closely related to (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate, is an important intermediate for various small molecule anticancer drugs. Its efficient synthetic methods highlight the role of such compounds in the development of novel anticancer therapeutics (Zhang et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl (3S)-3-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLADVOODHZCFV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363863
Record name (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate

CAS RN

191348-04-6
Record name (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-Boc-3-formyl-pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate
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Citations

For This Compound
1
Citations
X Zheng - 2015 - search.proquest.com
Rhodium-catalyzed hydroformylation reaction is one of the most powerful homogeneous catalytic processes in the synthesis of aldehydes that can be widely applied in pharmaceuticals …
Number of citations: 3 search.proquest.com

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